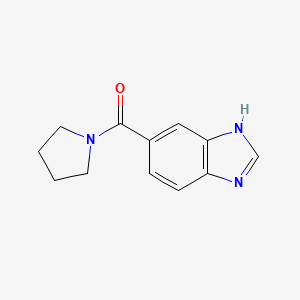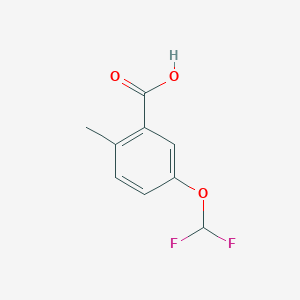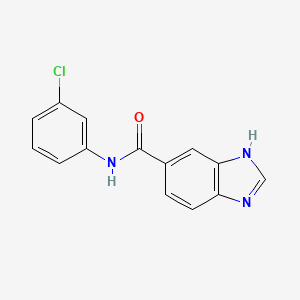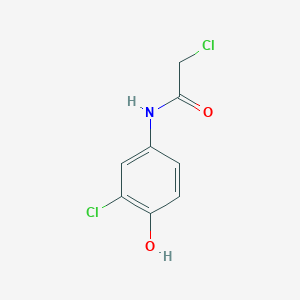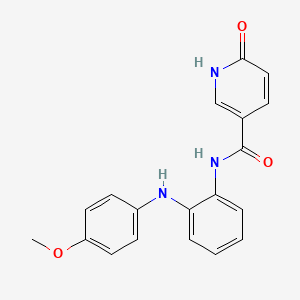
Tcmdc-142860
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCMDC-142860 is a small molecule inhibitor that has shown promising results in various scientific research studies. This molecule has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
TCMDC-142860 has been extensively studied for its scientific research applications. This molecule has shown promising results in various studies related to cancer, inflammation, and neurological disorders. TCMDC-142860 has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, this molecule has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of TCMDC-142860 is not fully understood. However, it is believed that this molecule exerts its effects by inhibiting the activity of specific enzymes or proteins that are involved in various cellular processes. Further studies are needed to fully understand the mechanism of action of TCMDC-142860.
Biochemical and Physiological Effects:
TCMDC-142860 has been shown to have various biochemical and physiological effects. This molecule has been shown to inhibit the activity of specific enzymes and proteins, which can result in the inhibition of cancer cell growth and the reduction of inflammation. Additionally, TCMDC-142860 has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TCMDC-142860 has several advantages and limitations for lab experiments. One of the advantages of this molecule is its high potency and selectivity, which allows for the inhibition of specific enzymes or proteins. Additionally, TCMDC-142860 has good solubility in various solvents, which makes it easier to work with in lab experiments. However, one of the limitations of TCMDC-142860 is its low stability in certain conditions, which can affect the reproducibility of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of TCMDC-142860. One of the future directions is to further understand the mechanism of action of this molecule. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TCMDC-142860. Furthermore, TCMDC-142860 can potentially be used in the treatment of various diseases, and further studies are needed to explore its therapeutic potential.
Conclusion:
In conclusion, TCMDC-142860 is a small molecule inhibitor that has shown promising results in various scientific research studies. This molecule has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of TCMDC-142860 in the treatment of various diseases.
Synthesemethoden
TCMDC-142860 was synthesized using a unique method that involved the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involved the coupling of two arylboronic acids, which resulted in the formation of TCMDC-142860. The synthesis method has been extensively studied and optimized to ensure high yields and purity of the final product.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxyanilino)phenyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-15-9-7-14(8-10-15)21-16-4-2-3-5-17(16)22-19(24)13-6-11-18(23)20-12-13/h2-12,21H,1H3,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWKODIWGHDBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tcmdc-142860 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)
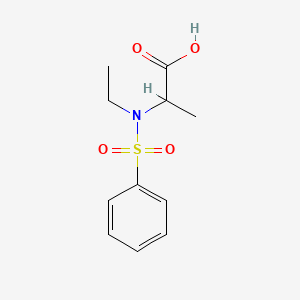

![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
![N-[4-[2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7458550.png)
